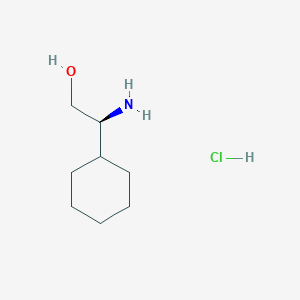
2-Phenylbenzylamine hydrochloride
Descripción general
Descripción
2-Phenylbenzylamine hydrochloride is an organic compound with the molecular formula C₁₃H₁₃N·HCl and a molecular weight of 219.71 g/mol . It appears as a white to pale yellow solid and is typically stored at temperatures between 0°C and 8°C . This compound is used in various chemical reactions and has applications in scientific research.
Mecanismo De Acción
Target of Action
2-Phenylbenzylamine Hydrochloride is a synthetic inhibitor that binds to the active site of the human enzyme, DPP-4 . DPP-4 (Dipeptidyl peptidase-4) is an enzyme involved in glucose metabolism, making it a target for the treatment of diabetes .
Mode of Action
The compound interacts with its target, DPP-4, by binding to its active site . This interaction inhibits the activity of DPP-4, leading to an increase in GLP-1 (Glucagon-like peptide-1) levels . GLP-1 is an incretin hormone that stimulates insulin secretion, thereby reducing blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects the glucose metabolism pathway . By increasing GLP-1 levels, the compound enhances insulin secretion and inhibits glucagon release . This results in decreased hepatic glucose production and increased glucose uptake by muscles, effectively lowering blood glucose levels .
Result of Action
The molecular effect of this compound’s action is the inhibition of DPP-4 activity, leading to increased levels of GLP-1 . On a cellular level, this results in enhanced insulin secretion and reduced glucagon release, which collectively contribute to the lowering of blood glucose levels . This makes this compound potentially useful in the treatment of diabetes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature and pH can affect the structure and function of enzymes, thereby influencing the effectiveness of enzyme inhibitors like this compound . Additionally, exposure to certain environmental chemicals can also impact drug metabolism . Therefore, understanding the environmental context is crucial for predicting the compound’s behavior in a biological system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenylbenzylamine hydrochloride can be synthesized through several methods. One common method involves the reduction of nitrobenzene derivatives. For example, nitrobenzene can be reduced to phenylamine (aniline), which is then further reacted to form 2-phenylbenzylamine. The reduction can be carried out using catalytic hydrogenation over platinum or other reducing agents such as iron, zinc, or tin in acidic aqueous solutions .
Another method involves the alkylation of benzylamine. Benzylamine can undergo nucleophilic substitution reactions with benzyl halides to form 2-phenylbenzylamine. This reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylbenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide are commonly used.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated amines.
Aplicaciones Científicas De Investigación
2-Phenylbenzylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Phenylamine (Aniline): Another related compound with the formula C₆H₅NH₂, used in the production of dyes and polymers.
Uniqueness
2-Phenylbenzylamine hydrochloride is unique due to the presence of both phenyl and benzyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Propiedades
IUPAC Name |
(2-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXKXVFQHWJYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940902 | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1924-77-2 | |
| Record name | 1924-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1924-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane](/img/structure/B3043306.png)









